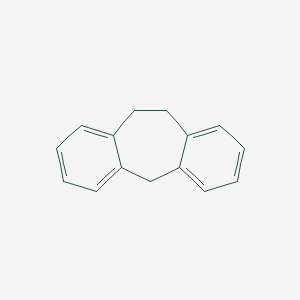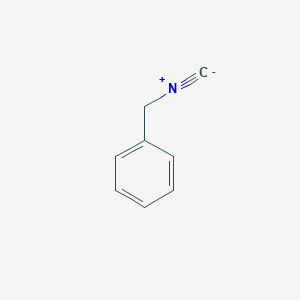
21S-Argatroban
Overview
Description
21S-Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine. It is primarily used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. This compound is known for its ability to inhibit thrombin-catalyzed or -induced reactions, including fibrin formation, activation of coagulation factors, and platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21S-Argatroban involves several steps, starting from L-arginine. The key steps include the protection of amino groups, selective sulfonylation, and coupling reactions to introduce the necessary functional groups. The final product is obtained through deprotection and purification processes .
Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions involving L-arginine as the starting material. The process includes large-scale sulfonylation, coupling, and purification steps to ensure high yield and purity. The compound is typically formulated as an intravenous infusion for clinical use .
Chemical Reactions Analysis
Types of Reactions: 21S-Argatroban undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
21S-Argatroban has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying thrombin inhibition and anticoagulant mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in clinical trials for the treatment of acute ischemic stroke and other thrombotic conditions
Industry: Employed in the development of anticoagulant therapies and biomedical devices.
Mechanism of Action
21S-Argatroban exerts its anticoagulant effects by directly inhibiting thrombin. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and the activation of coagulation factors. This inhibition reduces the formation of blood clots and prevents thrombosis .
Comparison with Similar Compounds
Bivalirudin: Another direct thrombin inhibitor used in anticoagulation therapy.
Dabigatran: An oral direct thrombin inhibitor used for stroke prevention in atrial fibrillation.
Hirudin: A naturally occurring peptide that inhibits thrombin.
Uniqueness of 21S-Argatroban: this compound is unique due to its synthetic origin and specific binding to thrombin’s active site. Unlike other inhibitors, it does not require cofactors for its activity and has a rapid onset of action .
Properties
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15+,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPVXPOPUZYGB-MXSMSXNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121785-72-6 | |
| Record name | 21S-Argatroban | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121785726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 121785-72-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGATROBAN ANHYDROUS, (21S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YBM839JAC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 21S-Argatroban and how does its chirality influence this?
A1: this compound is a potent and highly selective inhibitor of thrombin, a key enzyme in the coagulation cascade. [] While the exact mechanism is not discussed in the provided papers, Argatroban is known to bind directly to the active site of thrombin, preventing the cleavage of fibrinogen to fibrin and thus inhibiting clot formation. The chirality at the 21st carbon atom is crucial for its activity. [, ] The (21R) and (21S) diastereomers of Argatroban exhibit different pharmacological profiles, with the (21R)-isomer being significantly less potent. []
Q2: How can researchers differentiate between the (21R) and (21S) diastereomers of Argatroban?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy provides a reliable method for distinguishing the (21R) and (21S) diastereomers of Argatroban. The complete 1H and 13C NMR assignments for both diastereomers have been reported, revealing distinct chemical shifts that allow for their identification and quantification. [] This is particularly useful for determining the diastereomeric composition of synthesized Argatroban.
Q3: How can the 1,2,3,4-tetrahydroquinoline moiety be incorporated into the synthesis of Argatroban enantiomers?
A3: Research has demonstrated the chemoenzymatic synthesis of enantiomerically pure (3R) and (3S)-methyl-1,2,3,4-tetrahydroquinoline. [] These compounds serve as valuable chiral synthons for preparing diastereomerically pure (21R)- and (21S)-Argatroban and their analogs. This approach allows for controlled synthesis of the desired Argatroban diastereomer, which is crucial given their different pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)


![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)







![[2-[(2-fluoro-3-hydroxytetradecanoyl)amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] 3-hydroxytetradecanoate](/img/structure/B130623.png)

